molecular formula C9H8ClFO2 B7992584 4-Ethoxy-3-fluorobenzoyl chloride

4-Ethoxy-3-fluorobenzoyl chloride

Cat. No. B7992584
M. Wt: 202.61 g/mol
InChI Key: UCONCHKYYQSSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemistry

    The electrochemistry of ionic liquids, which can contain impurity chlorides like 4-Ethoxy-3-fluorobenzoyl chloride, has been investigated for their potential in various electrochemical applications (Li Xiao & K. Johnson, 2003).

  • Crystallization Studies

    4-Fluorobenzoyl chloride, a compound similar to this compound, has been used to study crystallization pathways, contributing to the understanding of phase transitions in materials (Amol G. Dikundwar & T. Row, 2014).

  • Polymer Science

    this compound is used in the synthesis of highly branched poly(ether ketone) dendrons. These dendrons have graded structures and are significant in the development of advanced polymer materials (A. Morikawa & K. Ono, 1999).

  • Bioconjugation

    This compound is useful in bioconjugate chemistry, where it can activate hydroxyl groups of polymeric carriers. This activation is critical for covalent attachment of biological substances to solid supports, which has applications in drug delivery and biosensing (Y. A. Chang et al., 1992).

  • Solvolysis Studies

    It plays a role in understanding the kinetics of solvolysis, a reaction type significant in organic synthesis and pharmaceuticals. Studies on similar benzoyl chlorides provide insights into reaction mechanisms and rates (Kyoung-Ho Park & D. N. Kevill, 2011).

  • Medical Imaging

    Derivatives of fluorobenzoyl chlorides have been used in the development of imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease, highlighting its potential in neuroimaging and diagnostics (M. Cui et al., 2012).

  • Pharmacology

    Compounds like 1-(4-fluorobenzoyl)-3-acetyl indole, synthesized using 4-fluorobenzoyl chloride, have been evaluated for their serotonergic and dopaminergic receptor modulatory activities, indicating its relevance in neuropsychiatric drug development (P. Srinivas et al., 1998).

  • Antimicrobial Studies

    Fluorobenzoyl chlorides have been used to synthesize compounds with antimicrobial activity, demonstrating their potential in developing new antibacterial and antifungal agents (U. Issayeva et al., 2019).

properties

IUPAC Name

4-ethoxy-3-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-6(9(10)12)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCONCHKYYQSSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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